molecular formula C8H16N2O B1624994 1-(3-Methylpiperazin-1-yl)propan-1-one CAS No. 314729-15-2

1-(3-Methylpiperazin-1-yl)propan-1-one

Cat. No.: B1624994
CAS No.: 314729-15-2
M. Wt: 156.23 g/mol
InChI Key: JZKIXISHGUQIMN-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)propan-1-one is a piperazine-derived ketone with the molecular formula C₈H₁₄N₂O (inferred from analogs in ). It consists of a propan-1-one moiety linked to a 3-methylpiperazine ring. The compound’s structure is characterized by a ketone group at the terminal carbon and a methyl substituent on the piperazine ring’s nitrogen at position 2. This substitution pattern influences its physicochemical properties, reactivity, and biological interactions compared to other piperazine-propanone derivatives.

Piperazine derivatives are widely explored in pharmaceuticals due to their versatility in drug design, particularly as kinase inhibitors, antipsychotics, and antimicrobial agents (). The 3-methyl substitution may enhance metabolic stability and modulate receptor binding selectivity.

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKIXISHGUQIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441329
Record name 1-(3-Methylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314729-15-2
Record name 1-(3-Methylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylpiperazin-1-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperazine with propanone under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process often includes steps such as purification and crystallization to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, such as:

  • Oxidation: Producing corresponding oxides or oxidized derivatives.
  • Reduction: Forming alcohols or other reduced forms.
  • Substitution Reactions: Facilitating the replacement of functional groups.

Biology

In biological research, 1-(3-Methylpiperazin-1-yl)propan-1-one is studied for its potential interactions with biological systems:

  • It is investigated for its role in modulating enzyme activity and receptor interactions, which may lead to therapeutic effects.

Pharmaceutical Development

The compound is a precursor for developing pharmaceutical agents with therapeutic properties:

  • For instance, it has been explored in the context of designing inhibitors for anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are crucial in cancer therapy .

Case Study 1: Inhibition of Cancer Cell Growth

A study demonstrated that compounds related to this compound effectively inhibited the growth of cancer cell lines known to express high levels of Bcl-2/Bcl-xL. These compounds showed high binding affinities and specificity over Mcl-1, indicating their potential as cancer therapeutics .

Case Study 2: Fragment-Based Screening

Research utilizing fragment-based ligand discovery revealed that small molecules derived from or related to this compound can effectively bind to various proteins involved in cellular processes. This highlights its utility in drug discovery and target identification .

Mechanism of Action

The mechanism by which 1-(3-Methylpiperazin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their differences are summarized below:

Compound CAS No. Molecular Formula Substituents Key Structural Differences
1-(3-Methylpiperazin-1-yl)propan-1-one (target) N/A C₈H₁₄N₂O - 3-methylpiperazine
- Propan-1-one
Reference compound
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one 909409-91-2 C₁₀H₂₀N₂O - 3-methylpiperazine
- 2,2-Dimethylpropan-1-one
Branched ketone group increases steric hindrance
1-(Piperazin-1-yl)propan-1-one 76816-54-1 C₇H₁₂N₂O - Unsubstituted piperazine
- Propan-1-one
Lack of methyl group reduces lipophilicity
1-(4-Ethylpiperazin-1-yl)propan-1-one 545384-35-8 C₉H₁₈N₂O - 4-ethylpiperazine
- Propan-1-one
Ethyl group at piperazine N4 alters pharmacokinetics
3-(Thiophen-2-ylthio)-1-(4-(trifluoromethyl)phenylpiperazin-1-yl)propan-1-one N/A C₁₈H₂₀F₃N₃OS₂ - Trifluoromethylphenylpiperazine
- Thiophene-thioether side chain
Enhanced electron-withdrawing properties for target binding

Key Observations :

  • Piperazine Substitution : Ethyl or trifluoromethyl groups at N4 (e.g., CAS 545384-35-8) increase lipophilicity and electron-withdrawing effects, which may enhance CNS penetration .
  • Unsubstituted Piperazines : Simpler analogs (e.g., CAS 76816-54-1) lack steric hindrance, favoring synthetic accessibility but lower selectivity .

Physicochemical Properties

Property This compound 1-(Piperazin-1-yl)propan-1-one (R)-2,2-Dimethyl Analog
Molecular Weight 154.21 g/mol 140.18 g/mol 184.28 g/mol
LogP (Predicted) 0.8–1.2 0.2–0.5 1.5–2.0
Solubility Moderate in DMSO, low in water High in polar solvents Low in water
Melting Point Not reported Not reported 120–125°C

Notes:

  • The 3-methyl group increases lipophilicity (LogP ~1.0) compared to unsubstituted analogs (LogP ~0.3) .
  • Branched ketones (e.g., 2,2-dimethyl) further reduce aqueous solubility due to hydrophobic interactions .

Biological Activity

1-(3-Methylpiperazin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanone backbone with a 3-methylpiperazine moiety. Its molecular formula is C10_{10}H18_{18}N2_2O, and it is often used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS) .

This compound interacts with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways. Its structural characteristics allow it to modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Pharmacological Applications

The compound has been investigated for its role in:

  • CNS Disorders : It serves as a precursor for developing therapeutic agents aimed at treating conditions like depression and anxiety disorders .
  • Enzyme Inhibition : Studies indicate its potential as an enzyme inhibitor, which may have implications in various metabolic pathways .
  • Receptor Binding : The compound's affinity for certain receptors suggests it could be utilized in studies related to receptor modulation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • CNS Targeting : Research shows that derivatives of this compound exhibit significant activity against CNS-related disorders. For instance, modifications to the piperazine ring have enhanced its binding affinity to serotonin receptors, indicating its potential as an antidepressant .
  • Opioid Receptor Interaction : A study evaluated analogs of piperazine derivatives, including this compound, demonstrating their ability to interact with opioid receptors. This interaction may lead to the development of new analgesics with reduced side effects compared to traditional opioids .
  • Synthetic Applications : As an intermediate in organic synthesis, this compound has been utilized to create more complex molecules with potential therapeutic applications. Its reactivity due to the carbonyl group allows it to participate in nucleophilic addition reactions, further expanding its utility in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity Description References
CNS Disorder TreatmentPotential precursor for antidepressants targeting serotonin receptors
Enzyme InhibitionDemonstrated ability to inhibit specific enzymes involved in metabolic pathways
Opioid Receptor ModulationInteraction with opioid receptors suggests potential for new analgesic development
Synthetic IntermediateServes as an intermediate in synthesizing complex organic molecules

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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